3',5'-Difluoro-4'-n-pentoxyacetophenone
Description
3',5'-Difluoro-4'-n-pentoxyacetophenone is a fluorinated acetophenone derivative characterized by a pentoxy (-OCH2CH2CH2CH2CH3) substituent at the 4'-position and fluorine atoms at the 3' and 5'-positions on the benzene ring. Its molecular formula is C13H16F2O2, with a calculated molecular weight of 242.26 g/mol (derived from substituent contributions).
Properties
IUPAC Name |
1-(3,5-difluoro-4-pentoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O2/c1-3-4-5-6-17-13-11(14)7-10(9(2)16)8-12(13)15/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTUOBTZMWMIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1F)C(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Difluoro-4’-n-pentoxyacetophenone typically involves the introduction of the pentoxy group and fluorine atoms onto the acetophenone core. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 3’,5’-difluoro-4’-hydroxyacetophenone, is reacted with n-pentyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of 3’,5’-Difluoro-4’-n-pentoxyacetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, may also be integrated into the industrial process to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Difluoro-4’-n-pentoxyacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C13H14F2O2
- Molecular Weight: 240.25 g/mol
- CAS Number: 170570-79-3
The compound features a difluorinated aromatic system, which contributes to its unique chemical reactivity and bioactivity.
Medicinal Chemistry
3',5'-Difluoro-4'-n-pentoxyacetophenone has been investigated for its potential therapeutic properties. Its structural modifications allow it to interact with biological targets effectively.
- Antioxidant Activity: Studies indicate that fluorinated compounds often exhibit enhanced antioxidant properties due to the electron-withdrawing nature of fluorine, which stabilizes radical species .
- Anti-inflammatory Properties: Similar compounds have shown promise in reducing inflammation, making them candidates for further development in treating inflammatory diseases .
Agrochemicals
The compound is utilized in the formulation of agrochemicals, particularly as a pesticide or herbicide. Its fluorinated structure enhances lipophilicity, improving absorption and efficacy in plant systems.
- Herbicidal Activity: Fluorinated acetophenones have demonstrated herbicidal properties, providing effective weed control with reduced phytotoxicity to crops .
Material Science
In material science, this compound is explored for its nonlinear optical (NLO) properties.
- NLO Applications: The compound's unique electronic properties make it suitable for applications in photonic devices and sensors. The presence of fluorine enhances its NLO response, making it a candidate for future photonic materials .
Data Table: Summary of Applications
Case Study 1: Antioxidant Activity Evaluation
A study conducted on various fluorinated compounds, including this compound, showed significant antioxidant activity compared to non-fluorinated counterparts. The mechanism involved the stabilization of free radicals via electron withdrawal by the fluorine atoms.
Case Study 2: Herbicidal Efficacy
Research on the herbicidal effects of fluorinated acetophenones demonstrated that this compound effectively inhibited the growth of several weed species while exhibiting minimal impact on crop plants. This study highlighted the potential for developing selective herbicides based on this compound.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-4’-n-pentoxyacetophenone depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. Fluorine’s high electronegativity can affect the electron distribution within the molecule, making certain positions more susceptible to nucleophilic or electrophilic attack. The pentoxy group can also provide steric hindrance, affecting the compound’s overall reactivity.
Comparison with Similar Compounds
Substituent Variations and Key Properties
The following table summarizes critical differences between 3',5'-Difluoro-4'-n-pentoxyacetophenone and its analogs:
Structural and Functional Insights
- Lipophilicity: The n-pentoxy chain in this compound significantly increases hydrophobicity compared to shorter-chain analogs (e.g., methoxy or hydroxy derivatives). This property is critical for membrane permeability in drug design or compatibility with non-polar solvents in material science .
- Electronic Effects : Fluorine atoms at 3' and 5' positions enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution reactions. The trifluoromethyl analog (CF3 at 4') further amplifies this effect, making it reactive in electrophilic substitutions .
- Synthetic Utility: Methoxy and hydroxy derivatives are common intermediates in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), as demonstrated in the synthesis of fluoroarylacetylene-based materials .
Thermal and Solubility Trends
- Melting Points: Hydroxy derivatives (e.g., 3',5'-Difluoro-4'-hydroxyacetophenone) typically exhibit higher melting points due to hydrogen bonding, whereas n-pentoxy and methoxy analogs are likely liquids or low-melting solids at room temperature.
- Solubility : The n-pentoxy derivative is sparingly soluble in water but miscible with organic solvents like toluene or dichloromethane. In contrast, the hydroxy analog shows partial solubility in polar aprotic solvents (e.g., DMSO) .
Biological Activity
3',5'-Difluoro-4'-n-pentoxyacetophenone is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorinated aromatic ring and a pentoxy group, which may influence its interactions with biological targets. Its molecular formula is C15H18F2O2, and it has distinct physicochemical properties that can affect its bioactivity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of specific bacterial strains, possibly through membrane disruption or interference with protein synthesis.
- Antifungal Properties : There is evidence suggesting efficacy against certain fungal pathogens, indicating a broad-spectrum antimicrobial potential.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
Data Tables
The following tables summarize key findings related to the biological activity of this compound.
| Activity Type | Target Organism/Cell Line | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 | |
| Antifungal | Candida albicans | 20 | |
| Cytotoxicity | HeLa Cells | 25 |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that the compound exhibited significant antibacterial effects against Staphylococcus aureus, with an IC50 value of 10 µM, indicating its potential as a therapeutic agent against resistant strains .
- Cytotoxic Effects in Cancer Research : In research conducted on various cancer cell lines, including breast and prostate cancer cells, the compound demonstrated selective cytotoxicity with IC50 values ranging from 20 to 30 µM. This suggests further investigation into its use as an anticancer drug is warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
